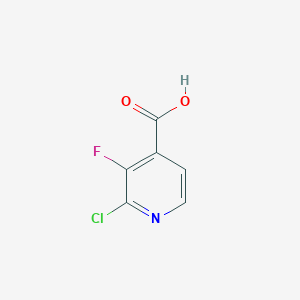

2-Chloro-3-fluoroisonicotinic acid

Description

BenchChem offers high-quality 2-Chloro-3-fluoroisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluoroisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-5-4(8)3(6(10)11)1-2-9-5/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNWBLRKHOVSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978602 | |

| Record name | 2-Chloro-3-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628691-93-0 | |

| Record name | 2-Chloro-3-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-fluoropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Architectural Mastery in Heterocyclic Chemistry: A Technical Guide to 2-Chloro-3-fluoroisonicotinic Acid

Target Audience: Research Chemists, Medicinal Chemistry Leads, and Drug Development Professionals Compound Focus: 2-Chloro-3-fluoroisonicotinic acid (CAS: 628691-93-0)

As a Senior Application Scientist, I approach heterocyclic building blocks not merely as static reagents, but as programmable nodes of chemical reactivity. 2-Chloro-3-fluoroisonicotinic acid represents a masterclass in stereoelectronic design. By situating a highly electronegative fluorine atom at the C3 position—flanked by a reactive C2-chlorine and a C4-carboxylic acid—this scaffold offers unparalleled regioselective control.

This whitepaper deconstructs the physicochemical logic, strategic synthetic utility, and self-validating experimental workflows for utilizing this compound in advanced drug discovery, particularly in the synthesis of KRAS G12C inhibitors and epigenetic modulators[1],[2].

Physicochemical Profiling & Structural Causality

Before executing complex syntheses, we must understand the thermodynamic and spatial realities of the molecule. The dual-halogenated pyridine core is not an accident; it is engineered for specific biological and chemical interactions[3],[4].

Table 1: Core Physicochemical Properties

| Property | Value | Causality & Strategic Significance |

| Molecular Weight | 175.54 g/mol | Falls perfectly within the optimal range for Fragment-Based Drug Discovery (FBDD), allowing significant downstream elaboration without violating Lipinski's Rule of 5. |

| Melting Point | 199 °C (dec.) | The high melting point indicates strong intermolecular hydrogen bonding via the carboxylic acid[3]. It dictates that thermal degradation is a risk near 200 °C, requiring controlled heating profiles in sealed-vessel reactions. |

| Density | 1.6 ± 0.1 g/cm³ | Typical of polyhalogenated aromatics; impacts phase separation dynamics during aqueous/organic liquid-liquid extractions[3]. |

| XLogP3 | 1.4 | Provides an excellent lipophilicity balance. It ensures the fragment can partition into lipid membranes while maintaining sufficient aqueous solubility for systemic circulation[3],[4]. |

| Topological Polar Surface Area | 50.2 Ų | Ideal for crossing cellular barriers. Leaves an ample "budget" (up to ~140 Ų) for the addition of further polar functional groups during lead optimization[3]. |

The Stereoelectronic Effect: The C3-fluorine exerts a powerful inductive electron-withdrawing effect (-I). This lowers the pKa of the adjacent C4-carboxylic acid, enhancing its reactivity toward coupling agents (e.g., HATU, EDC). Simultaneously, the combined electron-withdrawing nature of the pyridine nitrogen and the C3-fluorine severely depletes electron density at the C2 position, supercharging the C2-chlorine for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition by palladium catalysts.

Strategic Synthetic Utility in Drug Discovery

The true value of 2-chloro-3-fluoroisonicotinic acid lies in its divergent reactivity. By selectively addressing the C2, C3, and C4 positions, chemists can build highly complex macrocycles and targeted inhibitors.

Caption: Divergent synthetic pathways exploiting the regioselectivity of the functionalized pyridine core.

Application A: KRAS G12C Inhibitors

Historically considered "undruggable," the KRAS G12C mutation is now targeted by trapping the protein in its inactive, GDP-bound state[1]. 2-Chloro-3-fluoroisonicotinic acid is utilized as a foundational building block to construct the core hinge-binding motifs of these inhibitors (such as analogs of Sotorasib or Adagrasib). The C3-fluorine acts as a conformational lock, restricting the rotation of adjacent biaryl bonds to ensure the molecule perfectly fits the Switch-II pocket of the KRAS protein[1].

Application B: 2-Oxoglutarate (2OG) Oxygenase Inhibitors

2OG oxygenases are critical epigenetic targets (e.g., KDM4, AspH). By converting the C2-chlorine into an ester via carbonylation, the scaffold is transformed into 3-fluoro-pyridine-2,4-dicarboxylate (3-fluoro-2,4-PDCA)[2]. The inclusion of the fluorine atom drastically increases the binding selectivity for AspH over KDM4 by modulating the electronics of the active-site iron-chelating moiety[2].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your synthetic campaigns, the following protocols are designed as self-validating systems . Every step includes an inherent chemical or analytical checkpoint to prevent the propagation of errors.

Protocol 1: Palladium-Catalyzed Carbonylation to 2,4-PDCA Derivatives

Objective: Conversion of the C2-chlorine to a methyl ester to yield dimethyl 3-fluoropyridine-2,4-dicarboxylate[2]. Causality: Direct carbonylation of electron-deficient heterocyclic chlorides is prone to catalyst poisoning. Success relies on the precise selection of a bidentate phosphine ligand whose "bite angle" forces the palladium intermediate into a geometry that favors reductive elimination over degradation[5].

-

Esterification Pre-step: React 2-chloro-3-fluoroisonicotinic acid with methanol and catalytic H2SO4 to protect the C4-carboxylic acid. Validation: TLC (Hexanes/EtOAc) must show complete consumption of the baseline-polar acid.

-

Catalyst Assembly: In a Parr high-pressure reactor, combine the methyl ester intermediate, Pd(OAc)2 (5 mol%), and dppf (10 mol%) in anhydrous methanol[2].

-

Pressurization & Heating: Purge the vessel with Argon (3x), then charge with Carbon Monoxide (CO) to 50 psi. Heat to 90 °C.

-

In-Process Control (IPC): Monitor the pressure gauge. Self-Validation: The reaction is actively proceeding as long as CO pressure drops. Once the pressure plateaus for >1 hour, the reaction has reached equilibrium or completion.

-

Isolation: Vent CO safely. Filter the crude mixture through a Celite pad to remove palladium black. Purify via flash chromatography (0%→20% ethyl acetate in cyclohexane) to yield the pure diester[2].

Protocol 2: High-Temperature SNAr Amination

Objective: Synthesis of 2-amino-3-fluoroisonicotinic acid via displacement of the C2-chlorine[6]. Causality: While the C2 position is activated, the deprotonation of the C4-carboxylic acid by ammonia creates an electron-rich carboxylate anion, which dampens the overall electrophilicity of the ring. Therefore, high-temperature, sealed-vessel conditions in an aprotic polar solvent (1,4-dioxane) are mandatory to drive the kinetics[6].

Caption: Workflow for self-validating SNAr amination of 2-chloro-3-fluoroisonicotinic acid.

-

Preparation: Charge a pressure-rated vessel with 1.0 mmol of 2-chloro-3-fluoroisonicotinic acid, 5.0 mL of anhydrous 1,4-dioxane, and 10 equivalents of aqueous ammonia[6].

-

Thermal Activation: Seal the vessel to prevent ammonia escape and heat to 120 °C for 12 hours.

-

Analytical Checkpoint: Withdraw a 10 µL aliquot and analyze via HPLC. Validation: The reaction is validated for workup only when the starting material peak area is <5%. If >5%, escalate the temperature to 140 °C for an additional 4 hours[6].

-

Zwitterionic Workup: Cool the mixture. Carefully adjust the pH to 2.0 using 2N HCl. Validation: At pH 2, the product reaches its isoelectric point, forming a dense white precipitate[3].

-

Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to afford the pure amino-acid[3].

Safety & Handling Parameters

Handling polyhalogenated pyridines requires strict adherence to safety protocols.

Table 2: GHS Safety Classifications[3]

| Hazard Class | GHS Codes | Mitigation Strategy |

| Skin Corrosion/Irritation | H315 | Handle exclusively with nitrile gloves; compound is a known skin irritant. |

| Serious Eye Damage/Irritation | H319 | Wear tight-fitting safety goggles (P280). In case of contact, flush continuously (P305+P351+P338). |

| Respiratory Irritation | H335 | Powders pose an inhalation risk (P261). All transfers and reactions must be conducted inside a certified fume hood. |

References

-

Echemi - 628691-93-0, 2-CHLORO-3-FLUOROISONICOTINIC ACID Formula - Characteristics & Safety - 3

-

PubChemLite / Uni.lu - 628691-93-0 (C6H3ClFNO2) Structural Information & Collision Cross Section - 4

-

Google Patents - WO2023030517A1 - KRAS G12C inhibitors and uses thereof - 1

-

ResearchGate - Improved Carbonylation of Heterocyclic Chlorides and Electronically Challenging Aryl Bromides -5

-

NIH PMC - Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases -2

-

BenchChem - Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid - 6

Sources

- 1. WO2023030517A1 - Kras g12c inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. PubChemLite - 628691-93-0 (C6H3ClFNO2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Chloro-3-fluoropyridine-4-carboxylic acid

This guide provides a comprehensive overview of 2-Chloro-3-fluoropyridine-4-carboxylic acid, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical identity, properties, synthesis, and applications.

Nomenclature and Chemical Identity

2-Chloro-3-fluoropyridine-4-carboxylic acid is a halogenated pyridine derivative. Its unique substitution pattern makes it a valuable synthon for introducing the 2-chloro-3-fluoropyridinyl moiety into more complex molecules.

Synonyms: A variety of synonyms are used in literature and commercial listings for this compound. The most common of these is 2-Chloro-3-fluoroisonicotinic acid [1][2]. Other recognized synonyms include:

-

2-chloro-3-fluoro-4-carboxypyridine[3]

-

4-Pyridinecarboxylic acid, 2-chloro-3-fluoro-[3]

-

2-chloro-3-fluoro-pyridine-4-carboxylic Acid[3]

-

2-chloro-3-fluoro-isonicotinic acid[3]

-

2-chloro-3-fluoro-4-pyridinecarboxylic acid[3]

-

2-Chloro-3-fluoro-4-carboxy pyridine[3]

-

2-chloranyl-3-fluoranyl-pyridine-4-carboxylic acid[3]

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 628691-93-0[1][4] |

| Molecular Formula | C6H3ClFNO2[1][2] |

| MDL Number | MFCD04038325 |

| PubChem Substance ID | 24884483 |

Chemical Structure and Properties

The structure of 2-Chloro-3-fluoropyridine-4-carboxylic acid is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a carboxylic acid group at the 4-position.

Molecular Structure:

Caption: 2D structure of 2-Chloro-3-fluoropyridine-4-carboxylic acid

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 175.54 g/mol | |

| Appearance | Solid | |

| Melting Point | ~199-200 °C (decomposes) | [1] |

| InChI Key | NWNWBLRKHOVSEL-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1ccnc(Cl)c1F |

Synthesis and Manufacturing

A common laboratory-scale synthesis of 2-Chloro-3-fluoropyridine-4-carboxylic acid involves the directed ortho-metalation of 2-chloro-3-fluoropyridine followed by quenching with carbon dioxide.[5]

Experimental Protocol:

-

Preparation of Lithium Diisopropylamide (LDA) solution: In a dry reaction flask under an inert atmosphere, cool a solution of lithium diisopropylamide (2M in a suitable solvent) to -78 °C.[5]

-

Deprotonation: Slowly add a pre-cooled (-78 °C) solution of 2-chloro-3-fluoropyridine in anhydrous tetrahydrofuran to the LDA solution over 20 minutes.[5] Maintain the temperature at -78 °C.

-

Reaction: Stir the mixture at -78 °C for 3 hours to ensure complete deprotonation at the 4-position.[5]

-

Carboxylation: Bubble dry carbon dioxide gas through the cold reaction mixture for 20 minutes.[5]

-

Quenching and Work-up: Gradually warm the reaction mixture to -30 °C over 1 hour, and then to 0 °C.[5] Quench the reaction by adding water.[5]

-

Extraction: Perform an aqueous work-up, washing the aqueous phase with a non-polar organic solvent like ether to remove any unreacted starting material.[5]

-

Precipitation: Adjust the pH of the aqueous phase to 2 with 2N hydrochloric acid. This will protonate the carboxylate and cause the product to precipitate as a white solid.[5]

-

Isolation: Age the mixture, then collect the precipitate by filtration and air-dry to yield 2-chloro-3-fluoroisonicotinic acid.[5]

Caption: Synthetic workflow for 2-Chloro-3-fluoropyridine-4-carboxylic acid.

Applications in Drug Discovery and Development

2-Chloro-3-fluoropyridine-4-carboxylic acid is a valuable building block in the synthesis of pharmacologically active compounds. Its utility has been demonstrated in the preparation of antiplatelet agents that act as ADP receptor antagonists.[5]

The carboxylic acid moiety provides a handle for further chemical transformations, such as amide bond formation, while the chloro and fluoro substituents can modulate the electronic properties and metabolic stability of the final drug candidate.

Exemplary Synthetic Application:

This compound can be converted to its corresponding methyl ester, which can then be used in subsequent steps to construct more complex heterocyclic systems. For instance, it has been used in the synthesis of 8-fluoroimidazo[1,2-a]pyridine derivatives.[5]

Safety and Handling

Hazard Identification:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a dust mask type N95 (US) or equivalent.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use chemical safety goggles or a face shield.

References

- 2-Chloro-3-fluoropyridine-4-carboxylic acid - 1g | Worldwide Life Sciences.

- 2-Chloro-3-fluoropyridine-4-carboxylic acid 97 628691-93-0 - Sigma-Aldrich.

- 2-Chloro-3-fluoropyridine-4-carboxylic acid | 628691-93-0 - ChemicalBook.

- 2-Chloro-3-fluoroisonicotinic acid - CymitQuimica.

- 2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams.

- 2-Chloro-3-fluoropyridine-4-carboxylic acid | - Frontier Specialty Chemicals.

Sources

Molecular weight and formula of C6H3ClFNO2

An In-depth Technical Guide to the Molecular Weight and Formula of C6H3ClFNO2

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C6H3ClFNO2 represents a class of substituted nitrobenzene compounds known as chlorofluoronitrobenzenes. While the molecular formula and corresponding molecular weight are constant, the varied placement of the chloro, fluoro, and nitro functional groups on the benzene ring gives rise to numerous structural isomers, each with unique chemical properties and applications. These compounds are of significant interest in medicinal chemistry and materials science, serving as versatile intermediates and building blocks for the synthesis of complex target molecules, including pharmaceuticals and agrochemicals.[1][2][3] This guide provides a comprehensive overview of the theoretical and experimental determination of the molecular weight and formula of C6H3ClFNO2, details the landscape of its common isomers, and presents validated protocols for its characterization, grounded in authoritative scientific principles.

Part I: Theoretical Characterization of C6H3ClFNO2

A foundational understanding of any chemical entity begins with its theoretical characterization, derived from its molecular formula. This section deconstructs the C6H3ClFNO2 formula to establish its elemental composition and theoretical molecular weight.

Molecular Formula and Elemental Composition

The molecular formula C6H3ClFNO2 delineates the precise number of atoms of each element constituting a single molecule:

-

Carbon (C): 6 atoms

-

Hydrogen (H): 3 atoms

-

Chlorine (Cl): 1 atom

-

Fluorine (F): 1 atom

-

Nitrogen (N): 1 atom

-

Oxygen (O): 2 atoms

This specific combination of a stable aromatic core with reactive halogen and nitro groups makes these molecules valuable synthons in organic chemistry.[1]

Calculation of Molecular Weight

The molecular weight (MW) is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of the constituent elements, the molecular weight of C6H3ClFNO2 is calculated as follows:

| Element | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon (C) | 6 | 12.011 | 72.066 |

| Hydrogen (H) | 3 | 1.008 | 3.024 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 2 | 15.999 | 31.998 |

| Total | 175.546 |

For practical laboratory purposes, this value is typically rounded. Various chemical suppliers and databases list the molecular weight as 175.54 g/mol or 175.55 g/mol .[4][5][6] The monoisotopic mass, which is calculated using the mass of the most abundant isotope of each element, is 174.9836342 Da.[4][6] This latter value is crucial for high-resolution mass spectrometry analysis.

Isomerism: The Many Faces of C6H3ClFNO2

Structural isomers are compounds that share the same molecular formula but differ in the connectivity and arrangement of their atoms.[7] For a substituted benzene ring like C6H3ClFNO2, this results in numerous possible positional isomers, each a distinct chemical compound with a unique CAS number and potentially different physical and chemical properties.[8] Understanding the specific isomer is critical in drug development, as biological activity is highly dependent on molecular structure.

Below is a summary of several known isomers of C6H3ClFNO2:

| IUPAC Name | Common Name / Synonym(s) | CAS Number |

| 1-Chloro-4-fluoro-2-nitrobenzene | 2-Chloro-5-fluoronitrobenzene | 345-17-5 |

| 2-Chloro-1-fluoro-4-nitrobenzene | 3-Chloro-4-fluoronitrobenzene | 350-30-1 |

| 4-Chloro-2-fluoro-1-nitrobenzene | 700-37-8 | |

| 1-Chloro-2-fluoro-4-nitrobenzene | 4-Chloro-3-fluoronitrobenzene | 350-31-2 |

| 2-Chloro-4-fluoro-1-nitrobenzene | 2106-50-5 | |

| 1-Chloro-2-fluoro-3-nitrobenzene | 2106-49-2 | |

| 4-Chloro-1-fluoro-2-nitrobenzene | 345-18-6 |

This table is not exhaustive but represents several commercially available or cited isomers.[1][5][6][9][10][11][12]

Part II: Experimental Verification and Analysis

While theoretical calculations provide a precise molecular weight, experimental verification is the cornerstone of scientific integrity, confirming the identity and purity of a synthesized or procured compound. Mass spectrometry and elemental analysis are the definitive techniques for this purpose.

Workflow for Compound Identity Verification

The logical process for confirming the structure of a newly synthesized batch of a C6H3ClFNO2 isomer involves sequential analytical techniques to verify molecular weight, elemental composition, and finally, the specific isomeric structure.

Caption: Workflow from synthesis to identity validation.

Protocol 1: Molecular Weight Determination by Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is the gold-standard technique for determining the molecular weight of a compound. It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z). For a compound like C6H3ClFNO2, a "soft" ionization technique such as Electrospray Ionization (ESI) is often preferred to minimize fragmentation and clearly observe the molecular ion peak, thus providing a direct and accurate measurement of the molecular weight.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the C6H3ClFNO2 isomer and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion.

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard appropriate for the mass range of interest (e.g., sodium trifluoroacetate clusters).

-

Set the instrument to operate in positive ion ESI mode. The nitro and fluoro groups can also support negative ion mode, which can be run as a confirmatory experiment.

-

Set key parameters: Capillary voltage (~3.5-4.5 kV), cone voltage (~20-40 V), desolvation gas temperature (~300-400 °C), and desolvation gas flow (~600-800 L/hr). These may require optimization.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-300).

-

Data Interpretation:

-

Examine the resulting spectrum for the molecular ion peak. In positive mode, this will likely appear as the protonated molecule [M+H]⁺ at m/z ≈ 176.

-

Crucially, look for the characteristic isotopic pattern of a molecule containing one chlorine atom. You should observe two peaks separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1 (for ³⁵Cl and ³⁷Cl isotopes). This pattern is a definitive confirmation of the presence of a single chlorine atom.

-

Protocol 2: Confirmation of Molecular Formula by Elemental Analysis

Expertise & Causality: Elemental Analysis (EA) provides the percentage composition of the primary elements (Carbon, Hydrogen, Nitrogen) in a pure sample. This technique validates the molecular formula by comparing the experimentally determined elemental percentages to the theoretically calculated values. A close match (typically within ±0.4%) provides strong evidence for the proposed molecular formula and the sample's purity.

Methodology:

-

Theoretical Calculation: First, calculate the theoretical elemental percentages for C6H3ClFNO2 (MW = 175.546 g/mol ):

-

%C: (72.066 / 175.546) * 100 = 41.05%

-

%H: (3.024 / 175.546) * 100 = 1.72%

-

%N: (14.007 / 175.546) * 100 = 7.98%

-

-

Sample Preparation: The sample must be meticulously dried to remove residual solvents and water, which would alter the C, H, and N percentages. Accurately weigh 2-3 mg of the purified, dry C6H3ClFNO2 isomer into a tin capsule.

-

Instrument Analysis: Analyze the sample using a calibrated CHN elemental analyzer. The instrument combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

-

Data Interpretation: Compare the experimental %C, %H, and %N values to the theoretical values calculated in step 1. Agreement within ±0.4% is considered a successful confirmation of the elemental composition.

Part III: Applications in Research and Drug Development

The C6H3ClFNO2 framework is a privileged scaffold in medicinal chemistry. The nitro group can be readily reduced to an amine, which is a key functional group for subsequent chemical modifications. The halogen atoms (Cl and F) provide sites for nucleophilic aromatic substitution reactions or can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to build molecular complexity.[13]

-

Pharmaceutical Intermediates: These compounds are crucial starting materials for synthesizing a wide range of pharmaceuticals.[1] For instance, derivatives are used in the development of kinase inhibitors for oncology and anti-inflammatory agents.[14]

-

Building Blocks for Agrochemicals: The unique electronic properties imparted by the halogen and nitro substituents are leveraged in the design of novel herbicides and pesticides.[3]

-

"Click" Chemistry and Bioconjugation: The versatile functional handles of C6H3ClFNO2 derivatives allow for their incorporation into more complex molecules that can be used in "click" chemistry reactions, a powerful tool for drug discovery and bioconjugation.[15]

Part IV: Safety, Handling, and Disposal

Chlorofluoronitrobenzenes, as part of the broader class of halogenated nitroaromatics, require careful handling due to their potential toxicity.

Hazards:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[11]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[11][16]

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure. Many halogenated compounds are suspected of causing liver or kidney damage.[16]

-

Reactivity: Nitro compounds can be reactive and should be stored away from strong bases, amines, and reducing agents.[17]

Safe Handling Protocol:

-

Engineering Controls: Always handle these compounds inside a certified chemical fume hood to avoid inhalation of dust or vapors.[18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and splash-proof chemical safety goggles.[18]

-

Dispensing: Avoid creating dust when handling the solid material. Use appropriate tools for weighing and transferring.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly closed.[17]

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite) and collect it in a sealed container for proper disposal.[17]

Disposal:

-

Waste material must be treated as hazardous chemical waste.

-

Collect all waste in a clearly labeled, sealed container.

-

Never dispose of nitro compounds down the drain.[17]

-

Arrange for disposal through your institution's environmental health and safety department according to local and national regulations.

Conclusion

The molecular formula C6H3ClFNO2 defines a family of chlorofluoronitrobenzene isomers with a consistent molecular weight of approximately 175.54 g/mol . Their true identity, however, lies in their specific isomeric structure, which dictates their chemical behavior and utility. These compounds are valuable precursors in drug discovery and fine chemical synthesis. Rigorous characterization using a combination of mass spectrometry and elemental analysis is essential to validate their molecular weight and formula, ensuring the integrity of subsequent research and development efforts. Adherence to strict safety protocols is mandatory when handling these potent chemical entities.

References

-

Pure Synth. (n.d.). 1-Chloro-2-Fluoro-4-Nitrobenzene 97.0%(GC). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-4-fluoro-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloro-4-fluoro-2-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-2-fluoro-1-nitrobenzene. Retrieved from [Link]

-

Aspira Chemical. (n.d.). 4-Chloro-2-fluoro-1-nitro-benzene, 95%. Retrieved from [Link]

-

Protheragen. (n.d.). 4-Chloro-2-Fluoro-1-Nitrobenzene. Retrieved from [Link]

- Google Patents. (1996). US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.

-

Pharmaffiliates. (n.d.). 2-Chloro-1-fluoro-4-nitrobenzene. Retrieved from [Link]

-

Stenutz. (n.d.). 2-chloro-4-fluoro-1-nitrobenzene. Retrieved from [Link]

- Google Patents. (1979). US4164517A - Preparation of fluoronitrobenzene.

- Google Patents. (1978). US4069262A - Preparation of 2-fluoronitrobenzene.

-

PubChem. (n.d.). 1-Chloro-2-fluoro-3-nitrobenzene. Retrieved from [Link]

-

Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

-

MIT Plasma Science and Fusion Center. (1998). PSFC Halogenated Solvents. Retrieved from [Link]

-

Missouri S&T Environmental Health and Safety. (n.d.). Chemical Safety. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Structural constitutional isomers of molecular formula C6H13Cl. Retrieved from [Link]

-

Scribd. (n.d.). Nomenclature and Isomerism in Organic Chemistry. Retrieved from [Link]

-

IB Chemistry Revision Notes. (2026). Structural Isomers. Retrieved from [Link]

-

PMC. (2022). Antiviral and antimicrobial applications of chalcones and their derivatives. Retrieved from [Link]

-

Study Mind. (2022). Introduction to Organic Chemistry - Structural Isomers (A-Level Chemistry). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Types of Isomers. Retrieved from [Link]

-

Synthesis and Pharmacological Evaluation of Novel Drug Derivatives for Therapeutic Use. (2025). Retrieved from [Link]

-

RJPT. (n.d.). Click chemistry in drug development recent trends and application. Retrieved from [Link]

-

Wiley Online Library. (2023). Late‐Stage C−H Activation of Drug (Derivative) Molecules with Pd(ll) Catalysis. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 6-hydroxydihydrotheaspirane (mixture of isomers). Retrieved from [Link]

-

Study.com. (n.d.). Chlorobenzene Properties, Uses & Nitration. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

- 3. US4164517A - Preparation of fluoronitrobenzene - Google Patents [patents.google.com]

- 4. 1-Chloro-4-fluoro-2-nitrobenzene | C6H3ClFNO2 | CID 67659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-1-fluoro-4-nitrobenzene | CAS 350-30-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 4-Chloro-2-fluoro-1-nitrobenzene | C6H3ClFNO2 | CID 69691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. studymind.co.uk [studymind.co.uk]

- 8. savemyexams.com [savemyexams.com]

- 9. pure-synth.com [pure-synth.com]

- 10. 2-chloro-4-fluoro-1-nitrobenzene [stenutz.eu]

- 11. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 12. CAS 345-18-6: 4-Chloro-1-fluoro-2-nitrobenzene [cymitquimica.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. rjptonline.org [rjptonline.org]

- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]

Technical Safety & Handling Guide: 2-Chloro-3-fluoroisonicotinic Acid

CAS No: 628691-93-0 | Formula: C₆H₃ClFNO₂ Role: Critical Intermediate for Kinase Inhibitor Scaffolds

Executive Summary & Pharmacophore Utility

For the Drug Development Professional: 2-Chloro-3-fluoroisonicotinic acid is not merely a reagent; it is a high-value halogenated pyridine scaffold used extensively in the synthesis of next-generation kinase inhibitors. Its structural utility lies in the ortho-halogen positioning :

-

C2-Chlorine: Highly susceptible to S_NAr (Nucleophilic Aromatic Substitution) displacements, allowing for the introduction of diverse amine or ether linkages essential for ATP-binding pocket affinity.

-

C3-Fluorine: Provides metabolic stability (blocking oxidative metabolism at this position) and modulates the pKa of the pyridine ring, influencing solubility and bioavailability.

-

C4-Carboxylic Acid: Serves as a handle for amide coupling reactions to extend the pharmacophore.

This guide moves beyond standard MSDS data to provide a researcher-centric operational protocol for safe handling, storage, and experimental integration.

Hazard Profiling & Risk Assessment

GHS Classification: WARNING Signal Word: Irritant[1][2]

| Hazard Code | Description | Mechanism of Action |

| H315 | Causes skin irritation | Acidic functionality combined with lipophilic halogenated ring allows dermal penetration and local pH disruption. |

| H319 | Causes serious eye irritation | Micro-particulates are highly abrasive and chemically reactive with mucosal membranes. |

| H335 | May cause respiratory irritation | Inhalation of dust triggers inflammatory response in the upper respiratory tract. |

Expert Insight: The "Hidden" Hazard

While classified as an irritant, the chemical reactivity of this compound presents a secondary risk. As an electron-deficient pyridine, it is prone to hydrolysis under basic conditions. In a laboratory fire or uncontrolled reaction, thermal decomposition may release Hydrogen Chloride (HCl) , Hydrogen Fluoride (HF) , and Nitrogen Oxides (NOx) .

-

Protocol: Do not treat this simply as an organic acid. Treat it as a potential source of HF gas during thermal decomposition events.

Physical Properties & Stability Data[1][3]

| Property | Value | Experimental Implication |

| Appearance | White to pale yellow solid | Discoloration indicates moisture absorption or degradation. |

| Melting Point | ~199°C (dec.)[2] | Do not overheat. Decomposition occurs near melt; avoid high-vac drying >60°C. |

| Solubility | DMSO, Methanol, dilute Base | Poor water solubility at neutral pH; requires basic buffer for aqueous extraction. |

| pKa (Calc) | ~1.5 - 2.0 (Pyridine N) | Highly acidic character; incompatible with strong oxidizers and reducing agents. |

Operational Safety Protocols

A. Storage & Shelf-Life Management

Self-Validating System:

-

Environment: Store at 2–8°C (Refrigerated). While stable at RT, refrigeration retards slow hydrolysis of the C-Cl bond.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Why? The compound is hygroscopic. Moisture promotes autocatalytic degradation, liberating trace HCl which further catalyzes decomposition.

-

-

Container: Amber glass with Teflon-lined cap. Avoid metal spatulas for long-term transfer to prevent trace metal contamination (critical for subsequent Pd-catalyzed couplings).

B. PPE Decision Matrix

Select your Personal Protective Equipment based on the operational scale.

Figure 1: PPE Selection Logic based on quantity handled.

Emergency Response & First Aid

Principle: Neutralize and Dilute.

-

Eye Contact:

-

Immediate Action: Rinse with water for 15 minutes.

-

Critical Step: Lift eyelids to ensure removal of micro-particulates trapped in the fornix.

-

Follow-up: Consult an ophthalmologist. The acidic nature can cause delayed corneal pitting.

-

-

Skin Contact:

-

Spill Cleanup (Solid):

Application Scientist's Workflow: S_NAr Reaction

The most common use of this compound is displacing the C2-Chlorine. Below is a standard workflow emphasizing safety checkpoints.

Figure 2: Synthesis Workflow for Nucleophilic Aromatic Substitution (S_NAr).

Technical Note on Workup: When performing the acidic workup (precipitating the product), ensure the pH is adjusted slowly. Rapid acidification can trap impurities within the crystal lattice, leading to a "gummy" solid that is difficult to filter and handle safely.

References

Sources

A Tale of Two Halogens: A Comparative Analysis of 2-chloro-3-fluoroisonicotinic Acid and 2-chloronicotinic Acid in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern drug discovery and agrochemical development, halogenated heterocyclic compounds serve as indispensable building blocks. Among these, pyridinecarboxylic acids are of paramount importance. This guide provides a detailed comparative analysis of two structurally related yet functionally distinct synthons: 2-chloro-3-fluoroisonicotinic acid and 2-chloronicotinic acid. The primary objective is to move beyond a superficial comparison and delve into the profound impact of a single fluorine atom on the physicochemical properties, chemical reactivity, synthetic accessibility, and strategic application of these molecules. We will explore how the strategic placement of fluorine in the isonicotinic acid scaffold fundamentally alters its electronic character, thereby creating unique opportunities for molecular design that are not accessible with the more conventional 2-chloronicotinic acid. This analysis is intended to equip researchers with the expert insights required to make informed decisions when selecting building blocks for complex target-oriented synthesis.

Molecular Architecture: A Foundational Comparison

At first glance, the two molecules appear highly similar. Both are pyridine rings substituted with a carboxylic acid and a chlorine atom at position 2. However, the critical distinctions lie in the position of the carboxylic acid group and the presence of a fluorine substituent.

-

2-chloronicotinic acid features the carboxylic acid group at the 3-position (meta to the nitrogen).[1][2]

-

2-chloro-3-fluoroisonicotinic acid places the carboxylic acid at the 4-position (para to the nitrogen) and incorporates a fluorine atom at the 3-position.[3]

This seemingly minor structural variance, particularly the C-F bond, introduces significant downstream consequences for the molecule's behavior.

Table 1: Comparative Physicochemical Properties

| Property | 2-chloro-3-fluoroisonicotinic acid | 2-chloronicotinic acid |

| Structure |  |  |

| CAS Number | 628691-93-0[3][4] | 2942-59-8[5][6] |

| Molecular Formula | C₆H₃ClFNO₂[3][4] | C₆H₄ClNO₂[5][6] |

| Molecular Weight | 175.55 g/mol [3][4] | 157.55 g/mol [2][6] |

| Melting Point | ~200 °C (decomposes)[4][7] | 176-178 °C (decomposes)[1][8] |

| pKa (Predicted) | ~1.50 (for isomeric structure)[9] | 2.07 - 2.54[1][6] |

| Appearance | White to off-white solid[10] | White to cream-colored powder[1][11] |

| Solubility | Soluble in DMSO, slightly in ethyl acetate. | Low solubility in water; soluble in ethanol, acetone, DMSO.[1][5] |

The Fluorine Effect: A Deep Dive into Electronic Influence and Reactivity

The core difference between these two molecules originates from the powerful electron-withdrawing nature of the fluorine atom in 2-chloro-3-fluoroisonicotinic acid. This influence manifests in several key ways.

Inductive Effects and Acidity

Fluorine is the most electronegative element, exerting a potent negative inductive effect (-I). In 2-chloro-3-fluoroisonicotinic acid, the fluorine atom at C-3 strongly pulls electron density from the pyridine ring. This has two major consequences:

-

Increased Acidity : The electron-deficient ring enhances the polarization of the O-H bond in the C-4 carboxylic acid group, making the proton more acidic. Furthermore, the electron withdrawal stabilizes the resulting carboxylate anion, lowering the pKa compared to 2-chloronicotinic acid. From a practical standpoint, this means that reactions involving deprotonation of the carboxylic acid can proceed under milder basic conditions.

-

Ring Deactivation : The entire aromatic system becomes significantly more electron-poor, which deactivates it towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic attack.

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The most significant practical difference for a synthetic chemist is the reactivity of the C-2 chlorine atom towards nucleophilic aromatic substitution (SNAr). The rate of SNAr on halo-pyridines is dramatically influenced by the electronic landscape of the ring.

In 2-chloro-3-fluoroisonicotinic acid, the combined electron-withdrawing power of the ring nitrogen, the C-3 fluorine, and the C-4 carboxylic acid group makes the C-2 position highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds via a negatively charged intermediate (a Meisenheimer complex), which is substantially stabilized by the delocalization of the negative charge onto the electronegative ring nitrogen. The additional fluorine atom further stabilizes this intermediate through its inductive effect, accelerating the reaction rate.

Conversely, while the C-2 chlorine in 2-chloronicotinic acid is also activated by the ring nitrogen, the absence of the additional activating fluorine group renders it significantly less reactive in SNAr reactions. It often requires higher temperatures or stronger nucleophiles to achieve comparable conversions.[12] It is well-established that for SNAr reactions on pyridines, fluoro-substituted rings react much faster than their chloro-counterparts; the reaction of 2-fluoropyridine with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine.[13] This principle of enhanced reactivity due to electron-withdrawing groups is a cornerstone of heterocyclic chemistry.[14]

A Divergence in Synthesis: Strategies and Workflows

The synthetic routes to these compounds are fundamentally different, reflecting their distinct structural features. A sound understanding of these pathways is critical for assessing cost, scalability, and impurity profiles.

Synthesis of 2-chloronicotinic acid

The classical and most common industrial synthesis starts from nicotinic acid.[15] This multi-step process is robust and utilizes readily available starting materials.

Workflow: Synthesis of 2-chloronicotinic acid

Caption: Classical synthesis of 2-chloronicotinic acid via N-oxidation.

The rationale here is that direct chlorination of nicotinic acid is unselective. The N-oxide intermediate is crucial as it activates the 2-position of the pyridine ring for chlorination by reagents like phosphorus oxychloride.[16][17]

Synthesis of 2-chloro-3-fluoroisonicotinic acid

Synthesizing the fluorinated analogue requires a more nuanced approach. A common laboratory-scale method involves the directed ortho-metalation (DoM) of a pre-functionalized pyridine, followed by carboxylation.

Workflow: Synthesis of 2-chloro-3-fluoroisonicotinic acid

Caption: Synthesis via directed ortho-metalation and carboxylation.

This strategy leverages the directing ability of the fluorine and chlorine atoms to selectively deprotonate the C-4 position with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA).[7] The resulting organolithium species is then quenched with carbon dioxide gas to install the carboxylic acid group. This method offers excellent regioselectivity, which is essential for constructing such a precisely substituted ring.

Applications: From Commodity Intermediate to Specialty Building Block

The differences in reactivity and synthesis translate directly into their respective applications in industry.

-

2-chloronicotinic acid is a versatile and widely used intermediate for a host of high-volume products.[18] In the pharmaceutical sector, it is a key precursor for the anti-inflammatory drug niflumic acid and the anti-HIV drug nevirapine.[1][19] In agriculture, it is fundamental to the synthesis of the fungicide boscalid and herbicides like nicosulfuron and diflufenican.[1][18] Its broad utility makes it a high-demand commodity chemical.[20]

-

2-chloro-3-fluoroisonicotinic acid is a more specialized, higher-value building block. Its use is primarily in the discovery and development phases for next-generation pharmaceuticals and agrochemicals. The incorporation of fluorine into a drug candidate is a well-established strategy to enhance metabolic stability, improve bioavailability, and increase binding affinity.[21] This molecule provides a direct route to introduce a 2-chloro-3-fluoropyridin-4-yl moiety, allowing medicinal chemists to fine-tune the properties of a lead compound. It is a tool for innovation rather than a precursor for established products.

Protocols for Analytical Differentiation

In a laboratory setting, distinguishing between these two compounds is straightforward, provided the correct analytical techniques are employed. The following protocols are designed to provide unambiguous identification.

Protocol 1: Definitive Identification by ¹⁹F NMR Spectroscopy

Rationale: This is the most direct and conclusive method. Only molecules containing fluorine will produce a signal in the ¹⁹F NMR spectrum.

-

Step 1: Sample Preparation. Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Step 2: Instrument Setup. Use a standard NMR spectrometer equipped with a fluorine probe. Set the instrument to acquire a one-dimensional ¹⁹F spectrum. A common reference standard is CFCl₃ (δ = 0 ppm), though modern instruments can reference internally.

-

Step 3: Acquisition. Acquire the spectrum. Typical acquisition times are short (1-5 minutes).

-

Step 4: Analysis.

-

Expected Result for 2-chloro-3-fluoroisonicotinic acid: A distinct signal will be observed in the characteristic chemical shift range for fluorine on an aromatic ring. This signal will likely appear as a doublet due to coupling with the adjacent proton at C-5.

-

Expected Result for 2-chloronicotinic acid: No signal will be observed in the ¹⁹F spectrum.

-

Protocol 2: Differentiation by High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS can distinguish between the two compounds based on their highly accurate mass-to-charge ratios, which differ due to the mass of a fluorine atom versus a hydrogen atom.

-

Step 1: Sample Preparation. Prepare a dilute solution (e.g., 10-100 μg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Step 2: Instrument Setup. Use an HRMS instrument (e.g., Q-TOF, Orbitrap) calibrated for high mass accuracy (< 5 ppm). Electrospray ionization (ESI) in negative mode is ideal for ionizing the carboxylic acid.

-

Step 3: Acquisition. Infuse the sample or inject via an LC system and acquire the full scan mass spectrum.

-

Step 4: Analysis.

-

Expected Result for 2-chloro-3-fluoroisonicotinic acid: Look for the [M-H]⁻ ion corresponding to the exact mass of C₆H₂ClFNO₂⁻. (Calculated Exact Mass: 173.9741)

-

Expected Result for 2-chloronicotinic acid: Look for the [M-H]⁻ ion corresponding to the exact mass of C₆H₃ClNO₂⁻. (Calculated Exact Mass: 155.9832) The mass difference of ~18 Da is easily resolved by HRMS.

-

Protocol 3: Comparative Analysis by ¹H NMR Spectroscopy

Rationale: While not as definitive as ¹⁹F NMR, the proton NMR spectra will show clear differences in chemical shifts and coupling patterns.

-

Step 1: Sample Preparation. Prepare samples as described in Protocol 1, using a high-purity deuterated solvent (e.g., DMSO-d₆).

-

Step 2: Acquisition. Acquire standard one-dimensional ¹H NMR spectra for both compounds.

-

Step 3: Analysis.

-

2-chloronicotinic acid: Will typically show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring.[22]

-

2-chloro-3-fluoroisonicotinic acid: Will show only two signals for the two ring protons. Furthermore, these protons will exhibit coupling not only to each other but also to the adjacent fluorine atom (J-coupling), resulting in more complex splitting patterns (e.g., doublets of doublets). Published data indicates signals around δ 7.80 and δ 8.39 in DMSO-d₆.[7]

-

Conclusion

While 2-chloro-3-fluoroisonicotinic acid and 2-chloronicotinic acid are both halogenated pyridinecarboxylic acids, they are far from interchangeable. The introduction of a single fluorine atom in the isonicotinic acid framework transforms it from a standard building block into a highly activated, specialized intermediate. This change profoundly increases the acidity of the carboxyl group and, most importantly, dramatically enhances the rate of nucleophilic substitution at the C-2 position. These altered properties necessitate different synthetic strategies and open the door to distinct applications, with 2-chloronicotinic acid serving as a workhorse for established products and its fluorinated counterpart acting as a precision tool for the discovery of novel bioactive molecules. For the discerning chemist, understanding these core differences is fundamental to the rational design and efficient execution of complex synthetic campaigns.

References

- CymitQuimica. (n.d.). 2-Chloro-3-fluoroisonicotinic acid.

- LookChem. (n.d.). Cas 741683-19-2, 3-Chloro-2-fluoroisonicotinic acid.

- Semantic Scholar. (2017). Synthesis of 2-Chloronicotinic Acid.

- Bloom Tech. (2024, January 18). What is a 2-Chloronicotinic acid.

- Grokipedia. (n.d.). 2-Chloronicotinic acid.

- PubMed. (2025, December 25). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid].

- Wikipedia. (n.d.). 2-Chloronicotinic acid.

- ChemicalBook. (n.d.). 2-Chloronicotinic acid synthesis.

- PubChem. (n.d.). 2-Chloronicotinic acid.

- Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.

- BenchChem. (n.d.). Technical Support Center: Synthesis of 2-Amino-3-fluoroisonicotinic Acid.

- Digimaterials. (2023, June 8). 2-Chloronicotinic acid.

- Patsnap. (2015, May 6). Method for preparing 2-chloronicotinic acid.

- Worldwide Life Sciences. (2026, February 13). 2-Chloro-3-fluoropyridine-4-carboxylic acid - 1g.

- Echemi. (n.d.). 628691-93-0, 2-CHLORO-3-FLUOROISONICOTINIC ACID Formula.

- Jubilant Ingrevia Limited. (n.d.). 2-Chloronicotinic acid Safety Data Sheet.

- BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.

- G. T. D. (2021).

- Unnamed Source. (n.d.). 2-Chloronicotinic Acid: A Key Intermediate for Pharmaceuticals and Agrochemicals.

- ChemicalBook. (n.d.). 2-Chloronicotinic acid | 2942-59-8.

- Guidechem. (2020, December 15). How is 2-Chloronicotinic acid prepared? - FAQ.

- Lee, C. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

- Benassi, E., Vaganova, T., Malykhin, E., & Fan, H. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing.

- ChemicalBook. (n.d.). 2-Chloronicotinic acid(2942-59-8) 1H NMR spectrum.

- Chongqing Chemdad Co., Ltd. (n.d.). 2-Chloronicotinic acid Building Blocks.

- BLD Pharm. (n.d.). 628691-93-0|2-Chloro-3-fluoroisonicotinic acid.

- Actylis. (n.d.). 2-Chloronicotinic Acid - API Intermediate - SVHC Chemicals-free.

- MySkinRecipes. (n.d.). 2-Fluoroisonicotinic acid.

- Dolci, C., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines.

- PubChem. (n.d.). 2-Chloroisonicotinic acid.

- LGC Standards. (n.d.). 2-Chloronicotinic acid | CAS 2942-59-8.

- Tradeindia. (n.d.). 2-Chloro-3-Fluoroisonicotinic Acid - C6H3ClFNO2 | High Purity Chemical Compound with Reliable Performance and No Negative Effects.

- ChemScene. (n.d.). 2942-59-8 | 2-Chloronicotinic acid.

- ACS Publications. (n.d.). THE PREPARATION OF 3-FLUOROISONICOTINIC ACID AND RELATED COMPOUNDS.

- PMC. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid.

- ChemicalBook. (2025, August 8). 2-Chloro-3-fluoropyridine-4-carboxylic acid | 628691-93-0.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 2-Chloronicotinic acid | C6H4ClNO2 | CID 76258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-fluoroisonicotinic acid | CymitQuimica [cymitquimica.com]

- 4. wwmponline.com [wwmponline.com]

- 5. bloomtechz.com [bloomtechz.com]

- 6. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. lookchem.com [lookchem.com]

- 10. 2-chloro-3-fluoroisonicotinic Acid - C6h3clfno2 | High Purity Chemical Compound With Reliable Performance And No Negative Effects at Best Price in Wuhan | 3b Pharmachem (wuhan) International Co., Ltd. [tradeindia.com]

- 11. 2-Chloronicotinic acid | 2942-59-8 [amp.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. 2-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 17. prepchem.com [prepchem.com]

- 18. nbinno.com [nbinno.com]

- 19. Page loading... [wap.guidechem.com]

- 20. Actylis - 2-Chloronicotinic Acid - API Intermediate - SVHC Chemicals-free [solutions.actylis.com]

- 21. 2-Fluoroisonicotinic acid [myskinrecipes.com]

- 22. 2-Chloronicotinic acid(2942-59-8) 1H NMR spectrum [chemicalbook.com]

A Deep Dive into the Solubility of 2-Chloro-3-fluoroisonicotinic Acid in DMSO and Methanol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the solubility of 2-chloro-3-fluoroisonicotinic acid in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the solubility characteristics of this compound. The guide will cover the theoretical principles governing solubility, detailed experimental protocols for its determination, and practical insights into the implications of the findings.

Introduction: The Significance of Solubility in Research and Development

2-Chloro-3-fluoroisonicotinic acid, a halogenated derivative of isonicotinic acid, is a key building block in the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. Its molecular structure, featuring a carboxylic acid group, a pyridine ring, and halogen substituents, imparts a unique combination of physicochemical properties that influence its behavior in various solvents.

Solubility is a critical parameter in drug discovery and development. It affects a wide range of processes, including reaction kinetics, purification, formulation, and bioavailability. A comprehensive understanding of a compound's solubility in different solvents is therefore essential for efficient and successful research and development. This guide focuses on two solvents of paramount importance in the laboratory setting: DMSO, a powerful polar aprotic solvent, and methanol, a versatile polar protic solvent.

Physicochemical Properties of 2-Chloro-3-fluoroisonicotinic Acid and Selected Solvents

A foundational understanding of the properties of the solute and solvents is crucial for predicting and interpreting solubility data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Type | Key Features |

| 2-Chloro-3-fluoroisonicotinic acid | C₆H₃ClFNO₂ | 175.55 | Solute | Solid at room temperature, contains hydrogen bond donor (carboxylic acid) and acceptor sites (nitrogen, oxygen, fluorine).[1] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | Polar Aprotic Solvent | High polarity, strong hydrogen bond acceptor, lacks hydrogen bond donating ability, considered a "super solvent" for its ability to dissolve a wide range of compounds.[2][3][4] |

| Methanol | CH₃OH | 32.04 | Polar Protic Solvent | Polar, capable of both hydrogen bond donation and acceptance, miscible with water and many organic solvents.[5][6] |

Theoretical Considerations for Solubility

The principle of "like dissolves like" provides a general framework for predicting solubility. This principle is based on the idea that substances with similar intermolecular forces are more likely to be soluble in one another.

Solubility in DMSO:

2-Chloro-3-fluoroisonicotinic acid is expected to exhibit high solubility in DMSO. The strong dipole-dipole interactions between the polar sulfoxide group of DMSO and the polar functional groups of the acid (carboxylic acid, pyridine ring, and halogen atoms) will facilitate dissolution. Furthermore, DMSO's potent hydrogen bond accepting capability will allow it to form strong hydrogen bonds with the carboxylic acid proton of 2-chloro-3-fluoroisonicotinic acid, further promoting solubility. The aprotic nature of DMSO means it will not compete with the solute for hydrogen bond donation, which can sometimes limit the solubility of acidic compounds in protic solvents.

Solubility in Methanol:

The solubility of 2-chloro-3-fluoroisonicotinic acid in methanol is also anticipated to be significant. Methanol, as a polar protic solvent, can engage in hydrogen bonding with the solute in multiple ways. The hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the acid, and as a hydrogen bond acceptor for the carboxylic acid proton. These interactions, coupled with dipole-dipole forces, will contribute to the dissolution of the compound. However, the smaller size and lower overall polarity of methanol compared to DMSO might result in a comparatively lower, though still substantial, solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

Accurate determination of solubility requires robust and well-defined experimental protocols. This section outlines the methodologies for measuring both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the gold standard for its determination.[2]

Protocol:

-

Preparation: Accurately weigh an excess amount of solid 2-chloro-3-fluoroisonicotinic acid and add it to a known volume of the chosen solvent (DMSO or methanol) in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, centrifugation followed by careful filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent. Analyze the concentration of 2-chloro-3-fluoroisonicotinic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the diluted supernatant and then back-calculate the solubility of the compound in the original solvent.

Caption: Potential Hydrogen Bonding Interactions.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of 2-chloro-3-fluoroisonicotinic acid in DMSO and methanol. While specific quantitative data is not publicly available, the theoretical principles and detailed experimental protocols presented herein offer a robust framework for researchers to determine and understand the solubility of this compound. The anticipated high solubility in DMSO makes it an excellent solvent for creating high-concentration stock solutions, while its significant solubility in methanol provides options for various synthetic and analytical applications.

For future work, the experimental determination of the thermodynamic solubility of 2-chloro-3-fluoroisonicotinic acid in a wider range of solvents and at different temperatures would provide valuable data for creating comprehensive solubility profiles. Such information would be highly beneficial for the broader scientific community, aiding in the accelerated development of new chemical entities based on this important scaffold.

References

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

American Chemical Society. Methanol. [Link]

-

gChem. DMSO. [Link]

-

Aure Chemical. The Key Role of DMSO in Biopharmaceuticals and Cell Cryopreservation. [Link]

-

MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

-

ProclinS. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

Sources

An In-depth Technical Guide to Isosteres of 2-Chloro-3-fluoroisonicotinic Acid in Drug Design

Introduction: The Strategic Value of Isosterism in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic modification of lead compounds is a cornerstone of successful drug development. The concept of bioisosterism—the replacement of a functional group with another that retains similar physicochemical properties to produce broadly similar biological effects—is a powerful tool for optimizing drug candidates.[1][2] This approach allows for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[2][3]

This guide focuses on the 2-chloro-3-fluoroisonicotinic acid scaffold, a substituted pyridine ring that presents multiple opportunities for isosteric modification. Pyridine and its derivatives are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in FDA-approved drugs due to their ability to form hydrogen bonds, their solubility, and their capacity to serve as bioisosteres for other rings.[4] We will dissect this core structure into its key functional components and explore the rationale, strategic considerations, and synthetic methodologies for their isosteric replacement.

The success of any isosteric replacement is highly context-dependent, and a seemingly minor structural change can lead to profound differences in biological activity and disposition.[5][6][7] Therefore, this guide emphasizes the causality behind experimental choices, providing researchers with a framework for rational drug design.

Deconstructing the Core: Avenues for Isosteric Modification

The 2-chloro-3-fluoroisonicotinic acid scaffold offers three primary functional groups and a core heterocyclic ring system, each amenable to isosteric replacement to address specific drug design challenges.

Caption: Key modification points on the core scaffold.

PART 1: Isosteric Replacement of the Carboxylic Acid Group

Rationale for Modification

The carboxylic acid moiety is a common pharmacophoric element, often crucial for target binding through electrostatic interactions. However, its presence can introduce several liabilities, including:

-

Poor Membrane Permeability: The ionizable nature of carboxylic acids can limit passive diffusion across biological membranes.[5][6]

-

Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly forming acyl-glucuronides, which can sometimes lead to toxicity.[5]

-

Toxicity and Off-Target Effects: The acidic nature of the group can lead to undesirable interactions and safety concerns.[3][6]

Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while preserving the essential binding interactions.[3]

Key Carboxylic Acid Bioisosteres

1. Acidic (Ionized) Isosteres

These isosteres retain an acidic proton and can mimic the charge-based interactions of the carboxylate anion at physiological pH.

-

Tetrazoles: Among the most widely used non-classical isosteres, 5-substituted-1H-tetrazoles have a pKa comparable to carboxylic acids. They offer increased lipophilicity but can have high desolvation energies, which may not necessarily improve permeability. Their successful application is exemplified in the angiotensin II antagonist Losartan, where replacement of a carboxylic acid with a tetrazole led to a 10-fold increase in potency.[2]

-

Hydroxamic Acids: This group is often used for its metal-chelating properties but also serves as a carboxylic acid bioisostere. It can be metabolized via sulfation and glucuronidation, similar to carboxylic acids.

-

Acyl Sulfonamides & Sulfonamides: These groups are also acidic and can effectively replace carboxylic acids. Sulfonamides are generally more lipophilic and metabolically stable.[1]

-

Phosphonic/Phosphinic Acids: These are more polar than carboxylic acids and typically lower the molecule's logP.[5]

2. Neutral Isosteres

This strategy involves replacing the carboxylate with neutral functional groups that rely on hydrogen bonds or other non-ionic interactions.

-

Cyclopentane-1,3-dione: This moiety has a pKa value comparable to carboxylic acids and has been explored as a viable isostere.[3]

Data Summary: Carboxylic Acid vs. Key Isosteres

| Functional Group | Typical pKa Range | General Lipophilicity (vs. COOH) | Key Features |

| Carboxylic Acid | 4.0 - 5.0 | Baseline | Anionic at pH 7.4; H-bond acceptor. |

| Tetrazole | 4.5 - 5.0 | Higher | Anionic at pH 7.4; metabolically more stable than COOH.[1][2] |

| Sulfonamide (N-H) | 9.0 - 10.0 | Higher | Mostly neutral at pH 7.4; H-bond donor/acceptor.[1] |

| Hydroxamic Acid | ~9.0 | Similar | Can be anionic; potential for metal chelation. |

| Phosphonic Acid | 2-3 (pKa1), 7-8 (pKa2) | Lower | Dianionic at pH 7.4; strong H-bond donor/acceptor.[5] |

Experimental Protocol: Synthesis of a Tetrazole Isostere from a Nitrile Intermediate

This protocol outlines a common method for converting a nitrile, which can be derived from the corresponding carboxylic acid or its amide, into a 5-substituted-1H-tetrazole.

-

Nitrile Formation: Convert the 2-chloro-3-fluoroisonicotinic acid to the corresponding primary amide via activation (e.g., with thionyl chloride to form the acid chloride) followed by reaction with ammonia. Dehydrate the primary amide using a suitable reagent (e.g., trifluoroacetic anhydride, phosphorus oxychloride) to yield the 2-chloro-3-fluoro-4-cyanopyridine intermediate.

-

Cycloaddition Reaction:

-

In a reaction vessel equipped with a reflux condenser, dissolve the 2-chloro-3-fluoro-4-cyanopyridine (1 equivalent) in an appropriate solvent such as N,N-dimethylformamide (DMF) or toluene.

-

Add sodium azide (NaN₃, ~1.5 equivalents) and a Lewis acid catalyst like triethylamine hydrochloride (~1.5 equivalents) or zinc bromide (ZnBr₂).

-

Heat the reaction mixture, typically between 80-120 °C, and monitor the reaction progress by TLC or LC-MS.

-

The reaction time can vary from a few hours to overnight.

-

-

Work-up and Purification:

-

After cooling to room temperature, carefully acidify the reaction mixture with an aqueous acid (e.g., 1N HCl) to protonate the tetrazole ring. This step should be performed in a well-ventilated fume hood due to the formation of hydrazoic acid (HN₃) from excess azide.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 5-(2-chloro-3-fluoropyridin-4-yl)-1H-tetrazole.

-

PART 2: Isosteric Replacement of the Chlorine Atom

Rationale for Modification

The chlorine atom at the 2-position of the pyridine ring significantly influences the molecule's properties. It is electron-withdrawing and lipophilic. Replacing the chlorine can:

-

Modulate Potency and Selectivity: Altering the size, electronics, and hydrogen-bonding capacity at this position can fine-tune interactions with the biological target.[8]

-

Block Metabolic Attack: Aromatic C-Cl bonds can be metabolically stable, but in some contexts, replacement can prevent unwanted metabolism.

-

Improve Physicochemical Properties: Fine-tuning lipophilicity and solubility.

-

Navigate Intellectual Property: Creating novel chemical matter.

Key Chlorine Bioisosteres

-

Fluorine (F): A direct halogen swap. Fluorine is smaller (van der Waals radius 1.47 Å vs. 1.74 Å for Cl) and more electronegative but less polarizable.[8][9] This can lead to different binding interactions and pharmacokinetic profiles.[8]

-

Methyl Group (CH₃): A classical bioisostere for chlorine due to a similar steric profile.[9] It is electronically neutral and can block metabolism at that position.

-

Trifluoromethyl Group (CF₃): A non-classical isostere that is significantly more electron-withdrawing and lipophilic than chlorine. It can serve as a pseudohalide.[10]

-

Cyano Group (CN): A strongly electron-withdrawing group that is linear and can act as a hydrogen bond acceptor. Replacing an aromatic chloride with a nitrile is a known strategy in drug design.[10]

Data Summary: Chlorine vs. Key Isosteres

| Substituent | van der Waals Radius (Å) | Hammett Constant (σₚ) | Lipophilicity (π) | Key Features |

| Chlorine (Cl) | 1.74 | +0.23 | +0.71 | Electron-withdrawing, lipophilic.[8][9] |

| Fluorine (F) | 1.47 | +0.06 | +0.14 | Smallest halogen, highly electronegative.[8][9] |

| Methyl (CH₃) | 2.00 | -0.17 | +0.56 | Electron-donating, lipophilic. |

| Trifluoromethyl (CF₃) | 2.70 | +0.54 | +0.88 | Strongly electron-withdrawing, highly lipophilic. |

| Cyano (CN) | 1.60 | +0.66 | -0.57 | Strongly electron-withdrawing, polar. |

Synthetic Workflow: Modifying the 2-Position

The chloro-group at the 2-position of a pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) and is also amenable to various cross-coupling reactions.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. drughunter.com [drughunter.com]

- 3. Technology - A novel isostere to replace the carboxylic acid functional group in pharmaceuticals and other compounds [upenn.technologypublisher.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-Chloro-3-fluoroisonicotinic acid via lithiation of 2-chloro-3-fluoropyridine

Abstract & Strategic Context

The synthesis of 2-chloro-3-fluoroisonicotinic acid is a critical gateway in the manufacturing of fourth-generation fluoroquinolone antibiotics (e.g., Gemifloxacin) and advanced agrochemicals.[1] The core challenge in functionalizing 2-chloro-3-fluoropyridine lies in the competition between three reactive sites: the C4 position (ortho to fluorine), the C6 position (ortho to nitrogen), and the C2-Cl bond (susceptible to nucleophilic attack or lithium-halogen exchange).[1]

This protocol details a high-fidelity Directed Ortho Metalation (DoM) strategy using Lithium Diisopropylamide (LDA) under strict kinetic control.[1] Unlike n-Butyllithium, which risks Li-Cl exchange, LDA acts exclusively as a non-nucleophilic base, leveraging the high electronegativity of the C3-fluorine atom to direct lithiation selectively to the C4 position.

Mechanistic Insight & Critical Parameters

The Regioselectivity Matrix

Success depends on exploiting the "Ortho-Fluorine Effect."[1] Fluorine is a superior Directing Group (DG) compared to chlorine or the pyridine nitrogen under these specific conditions.[1]

-

C4-H (Target): Strongly activated by the inductive effect (-I) of the adjacent C3-Fluorine.[1] This is the Kinetic Product .

-

C6-H (Competitor): Activated by the ring nitrogen via Complex Induced Proximity Effect (CIPE).[1] This is often the Thermodynamic Product .[1]

-

C2-Cl (Risk): Susceptible to Lithium-Halogen exchange if the base is nucleophilic (e.g., n-BuLi).[1] Using bulky LDA mitigates this.[1]

Kinetic vs. Thermodynamic Control

The reaction must be maintained at -78°C .[1]

-

At -78°C: The C4-lithiated species is formed rapidly and trapped.[1]

-

Above -60°C: The lithiated intermediate may isomerize to the more thermodynamically stable C6 position or undergo "Halogen Dance" (migration of halogens), leading to inseparable isomeric mixtures.[1]

Visualizing the Pathway

The following diagram illustrates the competing pathways and the required control logic.

Figure 1: Reaction pathway showing the necessity of kinetic control to favor C4-lithiation (Green) over C6-isomerization (Red).

Experimental Protocol

Materials & Reagents